NSC45586 vs. NSC117079: Superior Efficacy in Preserving Nucleus Pulposus Cell Health and Phenotype
In a direct head-to-head comparison using a mouse intervertebral disc (IVD) organ culture model and degenerated human nucleus pulposus (NP) cells, NSC45586 demonstrated superior efficacy in preserving healthy NP cell morphology and suppressing apoptosis compared to NSC117079. While both compounds are pan-PHLPP inhibitors, only NSC45586 preserved vacuolated notochordal cell morphology and KRT19 expression under serum-deprived degenerative conditions [1]. In degenerated human NP cells, NSC45586 increased cell viability and expression of the anabolic markers KRT19, ACAN, and SOX9 while reducing the catabolic marker MMP13; in contrast, NSC117079 only increased KRT19 expression [1].
| Evidence Dimension | Efficacy in promoting a healthy nucleus pulposus phenotype |
|---|---|
| Target Compound Data | NSC45586 preserved vacuolated notochordal cell morphology and KRT19 expression, and suppressed apoptosis in mouse IVD organ culture. In human NP cells, increased cell viability and expression of KRT19, ACAN, SOX9, and decreased MMP13. |
| Comparator Or Baseline | NSC117079 failed to preserve cell morphology or KRT19 expression in mouse IVD culture. In human NP cells, only increased KRT19 expression. |
| Quantified Difference | Qualitative difference in multiple key phenotypic and molecular markers; NSC45586 was effective, whereas NSC117079 was not in preserving the healthy phenotype. |
| Conditions | Mouse tail IVD organ culture (ex vivo) under low serum conditions; degenerated human NP cells from patients with IVD degeneration. |
Why This Matters
For researchers studying intervertebral disc degeneration, NSC45586 is the preferred tool compound over NSC117079 to investigate PHLPP-mediated pathways in NP cell homeostasis, as it alone recapitulates a regenerative phenotype in both mouse and human models.
- [1] Zhang, C., et al. (2023). Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus pulposus cell health. JOR Spine, 7(1), e1306. View Source
